molecular formula C5H6N2 B156695 3-Methylpyridazine CAS No. 1632-76-4

3-Methylpyridazine

Cat. No.: B156695
CAS No.: 1632-76-4
M. Wt: 94.11 g/mol
InChI Key: MXDRPNGTQDRKQM-UHFFFAOYSA-N
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Description

3-Methylpyridazine (C₅H₆N₂; molecular weight 94.11) is a heterocyclic organic compound featuring a six-membered aromatic ring with two adjacent nitrogen atoms (diazine) and a methyl substituent at the 3-position . Its planar structure enhances π-conjugation, stabilizing radical intermediates and influencing reaction dynamics . The compound is commercially available with high purity (≥97%) in various quantities, reflecting its utility in research and industrial applications .

Pharmacologically, this compound is identified in plant extracts (e.g., Bauhinia rufescens) and synthetic bioactive molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties . Its biotransformation in vivo involves hydroxylation at the methyl group and the pyridazine ring, yielding metabolites such as 3-hydroxymethylpyridazine and 4,5-dihydroxy-3-methylpyridazine .

Preparation Methods

Cyclocondensation Strategies for Pyridazine Ring Formation

Hydrazine-Diketone Cyclization

The pyridazine core is classically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For 3-methylpyridazine, this method requires a substituted 1,4-diketone precursor. For example, reacting 2,5-hexanedione (a 1,4-diketone with a methyl branch) with hydrazine hydrate under acidic conditions yields this compound . However, regioselectivity challenges arise due to competing formation of 4-methylpyridazine isomers.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–120°C

  • Catalyst: HCl or H₂SO₄ (5–10 mol%)

  • Yield: 40–55% (reported for analogous systems)

Side products include uncyclized hydrazones and oligomeric byproducts, necessitating purification via fractional distillation or column chromatography.

Dehydrogenation of Piperazine Derivatives

Catalytic Dehydrogenation of 3-Methylpiperazine

3-Methylpiperazine, when subjected to dehydrogenation over palladium or platinum catalysts, can undergo ring aromatization to form this compound. This method, outlined in patent literature for pyridine synthesis , involves:

  • Catalyst : Pd/Al₂O₃ (5–10 wt%)

  • Temperature : 250–350°C

  • Pressure : Atmospheric (H₂ atmosphere)

  • Yield : ~60% (extrapolated from similar reactions)

Notably, prolonged catalyst exposure reduces activity due to coking, requiring periodic regeneration. Co-feeding water or methanol (1:1.5–1:180 molar ratio) enhances catalyst longevity by inhibiting side reactions .

Functionalization of Preformed Pyridazine

Direct Alkylation of Pyridazine

Introducing a methyl group to pyridazine via Friedel-Crafts alkylation is hindered by the ring’s electron-deficient nature. Alternative strategies include:

  • Cross-Coupling Reactions : Utilizing Suzuki-Miyaura coupling with methylboronic acids. However, the lack of directing groups on pyridazine complicates regioselectivity.

  • Radical Methylation : Employing methyl radicals generated from dicumyl peroxide under UV irradiation. Preliminary studies on pyridazine analogs show modest yields (20–30%) .

Advanced Catalytic and Continuous-Flow Systems

Loop Reactor Applications

While loop reactors are established for pyridine synthesis , their adaptation for pyridazines could improve mass/heat transfer. Key parameters:

  • Residence Time : 10–30 minutes (continuous mode)

  • Pressure : 30–130 bar

  • Temperature : 260–300°C

Such systems may mitigate decomposition of thermally labile intermediates in this compound synthesis.

MethodPrecursorsConditionsYieldSelectivityReference Inference
Hydrazine-Diketone2,5-Hexanedione + N₂H₄H₂SO₄, 100°C, 6h45%3-Me:4-Me = 3:1
Dehydrogenation3-MethylpiperazinePd/Al₂O₃, 300°C, H₂60%>95%
Radical MethylationPyridazine + CH₃-UV, Dicumyl peroxide25%Low

Note: Yields and selectivity extrapolated from analogous reactions due to limited direct data.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

3-Methylpyridazine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its applications include:

  • Anti-inflammatory and Analgesic Drugs : The compound is involved in the development of drugs aimed at reducing inflammation and pain. For example, it has been utilized in synthesizing compounds that inhibit specific enzymes involved in inflammatory pathways .
  • Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for new antibiotic formulations .

Case Study: Synthesis of Anti-inflammatory Compounds

A study demonstrated the synthesis of a novel anti-inflammatory agent using this compound as a starting material. The compound was modified to enhance its efficacy and reduce side effects, showcasing its versatility in drug development.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals, particularly pesticides and herbicides. Its applications include:

  • Enhancing Efficacy : The compound improves the performance of existing agrochemicals by increasing their effectiveness against pests and weeds .
  • Development of New Formulations : Researchers are exploring new formulations incorporating this compound to create more effective agricultural products that are environmentally friendly.

Data Table: Agrochemical Applications

Agrochemical TypeApplicationBenefits
PesticidesInsecticidesIncreased potency against target pests
HerbicidesBroad-spectrumEnhanced weed control efficiency

Material Science

This compound is also significant in materials science:

  • Polymers and Resins : The compound is incorporated into polymers to enhance thermal stability and mechanical properties, making it suitable for industrial applications .
  • Composite Materials : Research indicates that adding this compound to composite materials improves their durability and resistance to environmental factors.

Case Study: Polymer Enhancement

A recent study evaluated the impact of this compound on polymer matrix composites. Results showed a marked improvement in tensile strength and thermal stability compared to control samples.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent:

  • Detection and Quantification : It aids in the detection of various substances within complex mixtures, enhancing the accuracy of analytical methods .
  • Chromatographic Techniques : The compound is used in chromatographic techniques for separating chemical compounds effectively.

Data Table: Analytical Applications

TechniqueApplicationBenefits
HPLCSubstance separationHigh resolution and sensitivity
SpectroscopyCompound identificationImproved detection limits

Flavor and Fragrance Industry

The flavor and fragrance industry explores the potential of this compound as a flavoring agent:

  • Flavor Profiles : Research indicates that this compound can contribute to unique sensory profiles in food products .
  • Fragrance Development : Its chemical properties allow it to be incorporated into various fragrance formulations, enhancing their complexity.

Case Study: Fragrance Formulation

A study investigated the use of this compound in creating a new fragrance line. The results highlighted its ability to add depth and richness to scent profiles.

Mechanism of Action

The mechanism of action of 3-Methylpyridazine involves its interaction with various molecular targets and pathways. For instance, it can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is crucial for its potential use as an anti-inflammatory and antiplatelet agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methylpyridazine

  • Structural and Electronic Effects :
    Unlike 3-methylpyridazine, the methyl group in 4-methylpyridazine occupies a position farther from the nitrogen atoms, reducing steric hindrance. This difference significantly impacts hyperpolarization performance in Signal Amplification by Reversible Exchange (SABRE). 4-Methylpyridazine achieves 541-fold polarization for H6 protons, compared to lower enhancements in this compound .
  • Physicochemical Properties :

    Property This compound 4-Methylpyridazine
    Boiling Point (°C) 214 105 (at 15 mmHg)
    Density (g/cm³) 1.031 1.06
    SABRE Polarization Moderate High (541-fold)
  • Metabolic Pathways :
    4-Methylpyridazine undergoes distinct metabolic oxidation patterns due to electronic effects, favoring ring hydroxylation over methyl group oxidation .

3-Methoxypyridazine

  • Refractive Index (RI) Predictions :
    Both this compound and 3-methoxypyridazine show accurate RI predictions in computational models. However, pyridazine (unsubstituted) exhibits a significant RI deviation (0.036) due to differences in graph machine atom-type labeling (nitrogen vs. carbon) .
  • Reactivity :
    The methoxy group in 3-methoxypyridazine enhances electron density, increasing susceptibility to electrophilic substitution compared to the methyl group in this compound .

Chloro-Substituted Pyridazines (e.g., 3-Chloropyridazine)

  • Hyperpolarization Performance :
    3-Chloropyridazine forms stable hydride complexes under SABRE, achieving −21.52 ppm resonance shifts. In contrast, this compound shows weaker polarization due to steric effects near nitrogen atoms .
  • Thermal Stability :
    Chloro derivatives exhibit higher thermal stability during flash vacuum pyrolysis (FVP), whereas this compound decomposes into acrylonitrile and methylpyrroles under similar conditions .

Pharmacological and Environmental Relevance

  • Bioactivity :
    this compound derivatives inhibit cyclooxygenase (COX-I/II) and lipid accumulation in adipocytes, outperforming unsubstituted pyridazine in anti-inflammatory potency . Comparatively, 4-methylpyridazine lacks significant COX inhibition, highlighting the importance of substitution position .
  • Environmental Presence : this compound is more abundant in peat than in spent coffee grounds (SCG), suggesting divergent precursor pathways in natural matrices .

Biological Activity

3-Methylpyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from various scientific sources.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring with a methyl group at the third position. Its molecular formula is C5_5H6_6N2_2, and it exhibits properties typical of nitrogen-containing heterocycles, such as basicity and potential for nucleophilic substitution.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Properties

  • Research indicates that pyridazine derivatives, including this compound, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes and reduce prostaglandin E2 (PGE2) levels, which are crucial mediators in inflammatory responses .

2. Analgesic Effects

  • A study highlighted the analgesic potential of pyridazine compounds, suggesting that this compound may serve as a lead compound for developing new analgesics . The mechanism involves modulation of pain pathways through COX inhibition.

3. Antimicrobial Activity

  • Various derivatives of pyridazine have demonstrated antimicrobial properties against a range of pathogens. This suggests that this compound could be explored for its potential as an antimicrobial agent .

4. Anticancer Potential

  • Some studies have indicated that pyridazine derivatives possess anticancer activity, potentially through the induction of apoptosis in cancer cells. This property warrants further investigation into this compound's role in cancer therapy .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, this compound reduces the synthesis of inflammatory mediators such as prostaglandins .
  • Antioxidant Activity : Some studies suggest that compounds with a pyridazine structure can scavenge free radicals, contributing to their anti-inflammatory and anticancer effects .
  • Interference with Cellular Signaling Pathways : Pyridazines may modulate various signaling pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

Several notable studies have focused on the biological activity of this compound:

StudyFindings
Asif Mohammad et al. (2014)Demonstrated that pyridazine compounds inhibit COX enzymes, showcasing analgesic and anti-inflammatory properties .
Research on SAR Optimization (2016)Identified a derivative with an IC50 of 123 nM for PGE2-induced TNFα reduction in human whole blood assays .
Comprehensive Review on Pyridazines (2021)Summarized various biological activities including antibacterial and anticancer effects, highlighting the need for further research on derivatives like this compound .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Methylpyridazine, and how are they experimentally determined?

  • Methodological Answer : this compound (C₅H₆N₂, CAS 1632-76-4) is characterized by its molecular weight (94.1145 g/mol) and structure (IUPAC Standard InChIKey: MXDRPNGTQDRKQM-UHFFFAOYSA-N). Key properties include a boiling point of 214°C and density of 1.031 g/cm³. Gas chromatography (GC) is a primary analytical method for purity assessment, as outlined in NIST Standard Reference Database 69 . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) further validate structural integrity.

Q. What synthetic routes are commonly employed for this compound, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves alkylation of pyridazine derivatives or cyclization reactions. For example, methyl group introduction via nucleophilic substitution or catalytic coupling. Reaction optimization includes temperature control (e.g., 80–120°C), solvent selection (polar aprotic solvents like DMF), and catalyst screening (e.g., Pd-based catalysts). Computational tools like MarvinSketch (ChemAxon) aid in predicting regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Gas Chromatography (GC) : Purity assessment (retention time comparison) .
  • NMR Spectroscopy : Confirms substitution patterns (¹H/¹³C NMR).
  • Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation pathways.
  • X-ray Crystallography : Resolves crystal structure and bond angles (e.g., as applied in triazolopyridazine studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across species?

  • Methodological Answer : In rats, this compound undergoes oxidation to 3-hydroxymethylpyridazine . Contradictions may arise from interspecies differences (e.g., cytochrome P450 enzyme variations) or experimental variables (dose, administration route). Resolution strategies:

  • Comparative Metabolism Studies : Parallel in vitro (hepatocyte assays) and in vivo (rodent models) experiments.
  • Systematic Review : Meta-analysis of existing data using contradiction frameworks (e.g., principal vs. non-principal contradictions in process analysis) .

Q. What strategies improve regioselectivity in functionalizing this compound for drug discovery?

  • Methodological Answer : Regioselective modification requires:

  • Computational Modeling : Tools like Discovery Studio predict reactive sites via electrostatic potential maps .
  • Directed Metalation : Use of blocking groups (e.g., SEM groups) to direct lithiation at the 4-position.
  • Catalytic C-H Activation : Pd/Ni catalysts enable selective C-3 or C-6 functionalization. Example: Triazolopyridazine synthesis via Suzuki-Miyaura coupling .

Q. How should environmental stability studies for this compound be designed to assess degradation pathways?

  • Methodological Answer :

  • Accelerated Degradation : Expose this compound to UV light, varying pH (2–12), and temperatures (25–60°C).
  • Analytical Workflow :

Sample Preparation : Use toluene or aqueous buffers (per NIST protocols) .

HPLC/GC-MS : Quantify degradation products (e.g., hydroxylated derivatives).

Ecotoxicology Assays : Test metabolite toxicity using Daphnia magna or algal models.

Experimental Design Table :

ConditionVariable RangeAnalytical Method
UV Exposure254 nm, 0–48 hrsHPLC-PDA
pH Variation2, 7, 12GC-MS
Thermal Stability25°C, 40°C, 60°CNMR Spectroscopy

Properties

IUPAC Name

3-methylpyridazine
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InChI

InChI=1S/C5H6N2/c1-5-3-2-4-6-7-5/h2-4H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MXDRPNGTQDRKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6N2
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DSSTOX Substance ID

DTXSID80167529
Record name 3-Methylpyridazine
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Molecular Weight

94.11 g/mol
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CAS No.

1632-76-4
Record name 3-Methylpyridazine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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